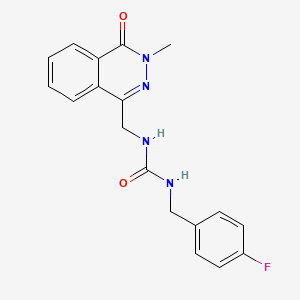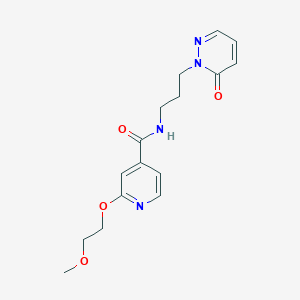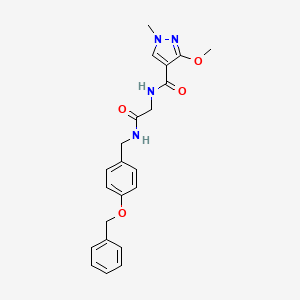
N-(2-((4-(benzyloxy)benzyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic compound known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It’s also related to the class of benzylamines , which are known for their reactivity and potential use in various fields such as health, laboratory synthesis, and other applications .
Applications De Recherche Scientifique
Synthesis and Drug Development
Research has focused on the synthesis of novel compounds with potential therapeutic applications. For instance, studies on the practical synthesis of orally active antagonists and the development of new antiallergic and anticancer compounds showcase the compound's relevance in drug development and organic chemistry. These efforts aim to enhance the efficacy and safety of therapeutic agents through innovative chemical synthesis techniques and structural modifications (Ikemoto et al., 2005), (Nohara et al., 1985), (Hassan et al., 2014).
Herbicidal and Pesticidal Applications
The chemical's derivatives have been investigated for their potential in agricultural applications, specifically for their herbicidal activity. This research signifies the versatility of such compounds in contributing to the development of new agricultural chemicals that could offer enhanced selectivity and potency against various weed species, potentially leading to safer and more efficient crop protection strategies (Ohno et al., 2004).
Anti-inflammatory and Analgesic Agents
Further studies have explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These investigations underscore the compound's application in discovering new drugs that could potentially treat inflammatory diseases and pain with higher efficacy and lower side effects (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Research into N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has highlighted their potential in inhibiting specific enzymes, offering insights into the development of novel therapeutic strategies for diseases associated with enzyme dysregulation. This line of research is crucial for designing drugs that target specific enzymes involved in disease pathways, offering a targeted approach to treatment (Saeed et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.
Mode of Action
It is known that the compound interacts with its target, leukotriene a-4 hydrolase, and potentially inhibits its activity . This inhibition could lead to a decrease in the production of leukotrienes, thereby reducing inflammation and allergic responses.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway. By inhibiting Leukotriene A-4 hydrolase, it prevents the conversion of Leukotriene A4 to Leukotriene B4, a potent mediator of inflammation . The downstream effects of this inhibition could include a reduction in inflammation and allergic responses.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Leukotriene A-4 hydrolase. This could result in a decrease in the production of leukotrienes, leading to a reduction in inflammation and allergic responses .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-[(4-phenylmethoxyphenyl)methylamino]ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26-14-19(22(25-26)29-2)21(28)24-13-20(27)23-12-16-8-10-18(11-9-16)30-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQCBXTCUHZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
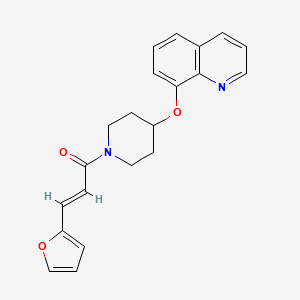
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)

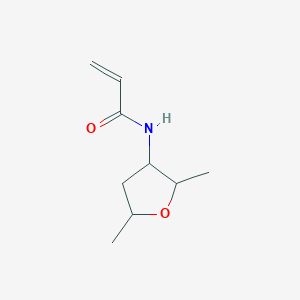
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)

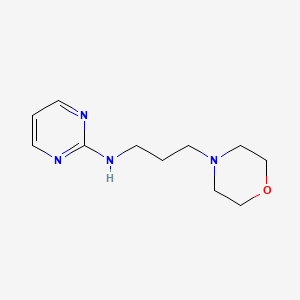
![[(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetonitrile](/img/structure/B2870137.png)
